1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline
Overview
Description
1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are significant in various fields, including medicinal chemistry and organic synthesis. This particular compound is characterized by its chloromethyl group attached to the isoquinoline core, along with two methoxy groups and two methyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline typically involves the chloromethylation of the corresponding isoquinoline derivative. One common method includes the reaction of the isoquinoline with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and reduce by-products.
Chemical Reactions Analysis
1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis:
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline include:
1-(Chloromethyl)-6,7-dimethoxyisoquinoline: Lacks the dimethyl groups, which may affect its reactivity and application.
6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline: Lacks the chloromethyl group, making it less versatile in substitution reactions.
1-(Bromomethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
The uniqueness of this compound lies in its specific functional groups that allow for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
1-(chloromethyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2)7-9-5-12(17-3)13(18-4)6-10(9)11(8-15)16-14/h5-6H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCYIPOZYAWIHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)CCl)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353691 | |
Record name | 1-(chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384357-13-5 | |
Record name | 1-(chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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